

analytical methods for N-Chloromethyl-benzothiazole-2-thione quantification

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Compound of Interest

Compound Name: *N-Chloromethyl-benzothiazole-2-thione*

CAS No.: 41526-42-5

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An Application Note on Analytical Strategies for the Quantification of **N-Chloromethyl-benzothiazole-2-thione**

Abstract

This document provides detailed analytical methods for the quantification of **N-Chloromethyl-benzothiazole-2-thione** (CMBT). As a reactive synthetic intermediate with potential applications in pharmaceuticals and materials science, robust analytical methods are crucial for quality control, stability studies, and research applications.[1] Due to the limited availability of specific, validated protocols for CMBT, this guide adapts established analytical techniques for structurally related benzothiazole compounds.[2] We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and accessibility, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and specificity. The causality behind experimental choices is explained, and protocols are designed to be self-validating through rigorous system suitability and validation steps.

Introduction and Compound Overview

N-Chloromethyl-benzothiazole-2-thione (CMBT) is a heterocyclic compound featuring a benzothiazole core, a reactive chloromethyl group, and a thione functional group.[1] Its structure makes it a valuable electrophilic intermediate for synthesizing a variety of more complex molecules with potential biological activities, including antimicrobial and anticancer properties.[1] Accurate and precise quantification is essential to ensure the purity of starting materials, monitor reaction kinetics, and assess the stability of CMBT-containing formulations.

Compound Properties:

- Molecular Formula: $C_8H_6ClNS_2$ [3]
- Molecular Weight: 215.71 g/mol [3]
- Appearance: Solid
- Melting Point: 128-129° C[3]
- Boiling Point (Predicted): 338.94° C at 760 mmHg[3]
- Key Structural Features: A UV-active benzothiazole chromophore and a thermally labile chloromethyl group.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for CMBT quantification. This method separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. CMBT, being a moderately polar compound, will partition between the two phases, allowing for its separation from impurities and related substances. The benzothiazole ring system contains a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.[2][4]

Causality in Method Design:

- **Stationary Phase Selection:** A C18 column is chosen for its versatility and proven efficacy in separating a wide range of benzothiazole derivatives.[4][5][6] Its hydrophobic nature provides excellent retention for the aromatic CMBT molecule.
- **Mobile Phase Selection:** A gradient of acetonitrile (or methanol) and water is employed to ensure adequate retention of CMBT while allowing for the timely elution of more polar or less polar impurities. A phosphate buffer is included to maintain a consistent pH, which stabilizes the analyte's ionization state and ensures reproducible retention times.[4][6]
- **Detector Wavelength:** The detection wavelength is set near the maximum absorbance (λ_{max}) of the benzothiazole chromophore to achieve the highest sensitivity. For related compounds, this is typically in the 240-320 nm range.[4][6] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal λ_{max} for CMBT.

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Sodium Phosphate Monobasic, Orthophosphoric Acid.
- CMBT reference standard ($\geq 97\%$ purity).[3]

Step-by-Step Methodology:

- **Mobile Phase Preparation:**
 - **Mobile Phase A:** Prepare a 20 mM sodium phosphate buffer. Dissolve 2.76 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 μm membrane filter.
 - **Mobile Phase B:** Acetonitrile.
- **Standard Solution Preparation:**

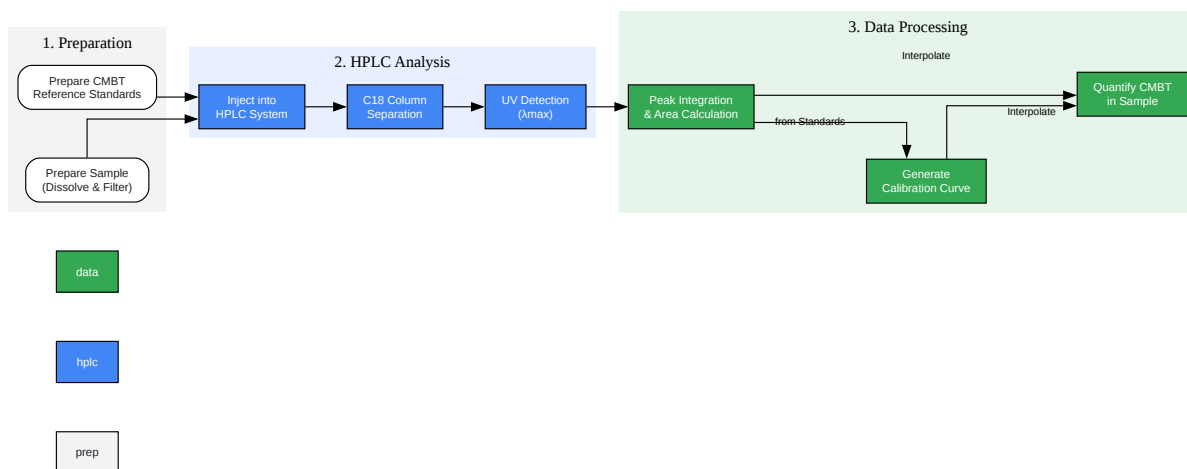
- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CMBT reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
- Sample Preparation:
 - Accurately weigh a sample containing CMBT and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
 - Vortex or sonicate to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:

| Parameter | Condition |
|--------------------|--|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.5)B: Acetonitrile |
| Gradient | 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |

| Detection | UV at 315 nm (or predetermined λ_{max}) |

- Analysis and Quantification:
 - Perform a blank injection (acetonitrile) followed by injections of the calibration standards.

- Construct a calibration curve by plotting the peak area of CMBT against its concentration. A linear regression with $R^2 > 0.999$ is required.
- Inject the prepared samples.
- Determine the concentration of CMBT in the samples by interpolating their peak areas from the calibration curve.



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Fig 1. HPLC-UV workflow for CMBT quantification.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The sample is vaporized in a heated inlet, and components are separated based on their boiling points and interactions with a capillary column. The mass spectrometer then fragments the eluting molecules, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification and quantification.

Causality in Method Design & Trustworthiness:

- **Injector Choice:** The N-chloromethyl group in CMBT may be thermally labile, potentially degrading in a hot GC inlet to produce benzothiazole-2-thione or other artifacts.[7] To mitigate this, a Programmable Temperature Vaporization (PTV) inlet is strongly recommended.[7] By injecting the sample into a cold inlet which is then rapidly heated, thermal stress on the analyte is minimized, preserving its integrity. This approach is superior to derivatization, which adds time and complexity.
- **Column Selection:** A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This type of column separates compounds primarily by boiling point, which is well-suited for a range of aromatic compounds.
- **Detection Mode:** Mass spectrometry provides definitive structural confirmation. Selected Ion Monitoring (SIM) mode can be used to maximize sensitivity by monitoring only characteristic ions of CMBT, significantly lowering the limit of detection.

Experimental Protocol: GC-MS

Instrumentation and Reagents:

- GC system with a PTV inlet and autosampler.
- Mass Spectrometer (capable of Electron Ionization - EI).
- DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.

- Reagents: Dichloromethane (GC grade), Helium (99.999% purity).
- CMBT reference standard ($\geq 97\%$ purity).

Step-by-Step Methodology:

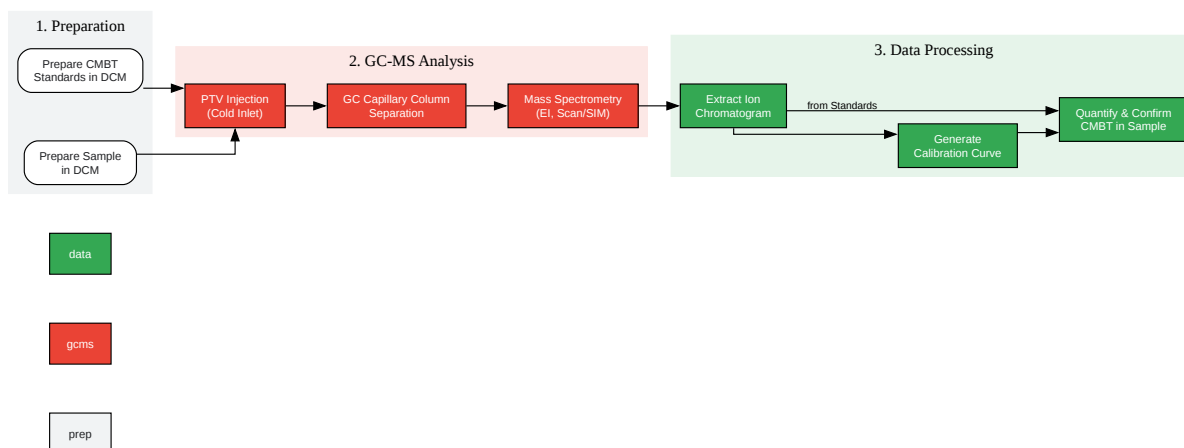
- Standard and Sample Preparation:
 - Prepare stock and working standards in dichloromethane, following the same concentration scheme as for the HPLC method.
 - Prepare samples by dissolving in dichloromethane to a concentration within the calibration range. No filtration is needed if the sample dissolves completely and is free of particulates.
- GC-MS Conditions:

| Parameter | Condition |
|------------------|--|
| Inlet | PTV, Solvent Vent Mode |
| Inlet Program | 40°C (hold 0.2 min) then 250°C/min to 280°C (hold 5 min) |
| Injection Volume | 1 μ L |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), then 20°C/min to 280°C (hold 5 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI, 70 eV) |
| MS Quad | 150°C |

| Acquisition | Full Scan (50-350 m/z) for identification; SIM for quantification (use characteristic ions, e.g., 215, 166, 135 m/z - to be confirmed with standard injection) |

- Analysis and Quantification:

- Inject a standard to confirm the retention time and identify characteristic ions for SIM mode.
- Generate a calibration curve using the standards, plotting the abundance of the primary quantifier ion against concentration.
- Analyze samples and quantify CMBT using the established calibration.



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Fig 2. GC-MS workflow for CMBT quantification.

Method Comparison and Validation

Data Summary Table:

| Feature | HPLC-UV | GC-MS |
|-------------|--|---|
| Principle | Reverse-phase liquid chromatography, UV absorbance | Gas chromatography, mass-selective detection |
| Pros | Robust, widely available, suitable for routine QC, less risk of thermal degradation. | High specificity (mass spectrum), high sensitivity (SIM mode), definitive identification. |
| Cons | Lower specificity than MS, potential for co-eluting interferences. | Requires analyte volatility, potential for thermal degradation without PTV inlet. [7] |
| Typical Use | Purity assays, content uniformity, routine quality control. | Trace analysis, impurity identification, confirmatory analysis. |

Trustworthiness: The Imperative of Method Validation Since these protocols are adapted from methods for related compounds, it is mandatory that they are fully validated for the specific analysis of **N-Chloromethyl-benzothiazole-2-thione** in your sample matrix. Validation demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines (e.g., ICH Q2(R1)), include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
- **Linearity and Range:** Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.
- **Accuracy:** The closeness of test results to the true value (assessed via recovery studies).
- **Precision:** The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

- Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
- Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
- Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

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